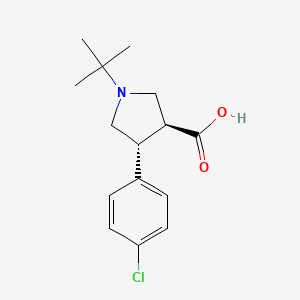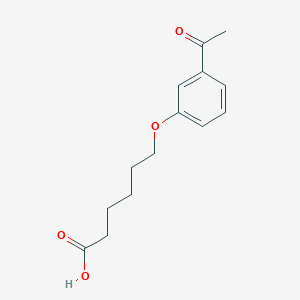![molecular formula C22H32N2O4 B8355167 N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine](/img/structure/B8355167.png)
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These protecting groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine typically involves multiple steps. One common method involves the protection of the amine group with Boc and Cbz groups. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The Cbz group can be introduced using benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar protecting group strategies. The reactions are typically carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd-C, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected amines: These compounds feature the Boc protecting group and are commonly used in peptide synthesis.
N-Cbz-protected amines: These compounds feature the Cbz protecting group and are used in similar applications as Boc-protected amines.
Uniqueness
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C22H32N2O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
benzyl 4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24(19-9-10-19)15-17-11-13-23(14-12-17)20(25)27-16-18-7-5-4-6-8-18/h4-8,17,19H,9-16H2,1-3H3 |
InChI-Schlüssel |
ANWOIZFGXHKKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine](/img/structure/B8355106.png)
![tert-butyl 4-[(2S)-3-amino-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B8355112.png)



![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol](/img/structure/B8355129.png)




